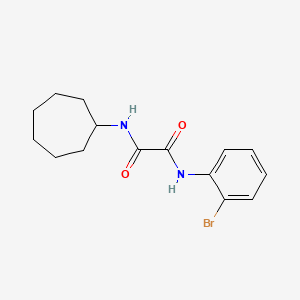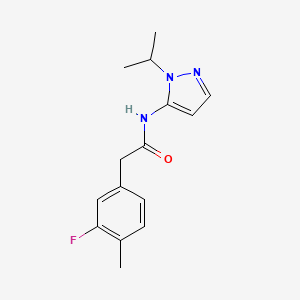![molecular formula C20H21N3O3 B4981959 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are involved in regulating apoptosis, or programmed cell death, and are often overexpressed in cancer cells, making them a promising target for cancer therapy.
科学研究应用
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been extensively studied for its potential as a cancer therapy. It has been shown to induce apoptosis in cancer cells by binding to BCL-2 family proteins, particularly BCL-2, BCL-XL, and BCL-W, and preventing their anti-apoptotic function. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been tested in preclinical models of various types of cancer, including leukemia, lymphoma, multiple myeloma, and solid tumors, and has shown promising results in inducing tumor regression and improving survival rates. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has also been used in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
作用机制
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide binds to the hydrophobic groove of BCL-2 family proteins, which is responsible for their anti-apoptotic function. By binding to this groove, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide displaces pro-apoptotic proteins, such as BAK and BAX, which are normally inhibited by anti-apoptotic proteins. This leads to the activation of BAK and BAX, which form pores in the mitochondrial membrane and trigger the release of cytochrome c, ultimately leading to apoptosis.
Biochemical and Physiological Effects
4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition to its effects on cancer cells, 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has also been shown to have effects on normal cells, particularly in the hematopoietic system. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been shown to induce apoptosis in immature B cells, but not in mature B cells, suggesting that it may have a role in regulating B cell development. 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has also been shown to have effects on platelet function, as BCL-XL is important for platelet survival. However, these effects on normal cells are generally mild and reversible.
实验室实验的优点和局限性
One advantage of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide is its specificity for BCL-2 family proteins, which allows for targeted inhibition of anti-apoptotic proteins in cancer cells. Another advantage is its ability to induce apoptosis in cancer cells that are resistant to conventional therapies, such as chemotherapy and radiation therapy. However, one limitation of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the potential for resistance to develop, as cancer cells may upregulate other anti-apoptotic proteins in response to 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide treatment.
未来方向
For 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide include the development of more potent and selective inhibitors of BCL-2 family proteins, as well as the identification of biomarkers that can predict response to 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide treatment. Another direction is the exploration of combination therapies that can enhance the efficacy of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, such as inhibitors of DNA repair pathways or immune checkpoint inhibitors. Finally, the development of strategies to overcome resistance to 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide, such as the use of combination therapies or the development of second-generation inhibitors, will be important for its continued use as a cancer therapy.
合成方法
The synthesis of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 4-morpholinecarboxamide, followed by the reaction of the resulting compound with 2-bromo-3-pyridinecarboxaldehyde. The final product is obtained through a Suzuki coupling reaction between the intermediate and 4-methylphenylboronic acid. The synthesis of 4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide has been optimized to improve yield and purity, and the compound is now commercially available for research purposes.
属性
IUPAC Name |
4-methyl-N-[(E)-3-morpholin-4-yl-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-15-4-6-17(7-5-15)19(24)22-18(13-16-3-2-8-21-14-16)20(25)23-9-11-26-12-10-23/h2-8,13-14H,9-12H2,1H3,(H,22,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXZQMGAUXVDCW-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN=CC=C2)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4981890.png)
![methyl 4,5-dimethoxy-2-{[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}thio)acetyl]amino}benzoate](/img/structure/B4981897.png)


![1-phenyl-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylcyclopentanecarboxamide](/img/structure/B4981905.png)
![4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4981911.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4981912.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4981914.png)

![3-iodo-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4981931.png)

![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4981953.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)